molecular formula C21H27NO2 B2379641 (3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone CAS No. 946383-41-1

(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone

Cat. No.: B2379641
CAS No.: 946383-41-1
M. Wt: 325.452
InChI Key: ULPKQHPNGZQSRT-UHFFFAOYSA-N
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Description

(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone is a complex organic compound that features a unique adamantane core structure bonded to a phenylmorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through a series of cyclization reactions. The phenylmorpholino group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the adamantane core is replaced by the phenylmorpholino group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups onto the adamantane or phenylmorpholino moieties .

Scientific Research Applications

(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r,5r,7r)-2-Phenyladamantane: This compound shares the adamantane core but lacks the phenylmorpholino group, resulting in different chemical and biological properties.

    (3r,5r,7r)-N-(3-(2-phenylmorpholino)propyl)adamantane-1-carboxamide: This compound has a similar structure but includes a carboxamide group, which may alter its reactivity and applications.

Uniqueness

(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone is unique due to the combination of the adamantane core and the phenylmorpholino group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-adamantyl-(2-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c23-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-6-7-24-19(14-22)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPKQHPNGZQSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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